Dioxadrol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Dexoxadrol se puede sintetizar a través de una reacción de hetero-Diels–Alder que involucra una imina derivada de dioxolano y el dieno de Danishefsky . La síntesis también implica el reemplazo de grupos protectores y la formación de diastereómeros .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para el dexoxadrol no están bien documentados, la síntesis generalmente sigue los procedimientos de laboratorio con modificaciones de escalado para adaptarse a cantidades más grandes. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Dexoxadrol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación del dexoxadrol incluyen:

Diene de Danishefsky: Utilizado en la reacción de hetero-Diels–Alder.

Grupos protectores: Como los grupos p-metoxibencilo y Cbz, utilizados para proteger grupos funcionales durante la síntesis.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos de dexoxadrol con modificaciones en la posición 4 del anillo de piperidina . Estos análogos se evalúan por su afinidad al receptor NMDA y su actividad farmacológica .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neurological Studies

- Dioxadrol has been extensively studied for its effects on NMDA receptors. Research indicates that it can induce a dissociative state characterized by analgesia and amnesia, akin to the effects produced by ketamine and PCP . Studies have shown that this compound and its enantiomers can alter human awareness and perception, potentially providing insights into conditions like schizophrenia and dementia .

-

Pain Management

- Clinical trials have demonstrated the analgesic properties of dexoxadrol when used in conjunction with acetylsalicylic acid. In a study involving hospitalized cancer and arthritic patients, dexoxadrol administered at doses of 10 mg or 20 mg significantly outperformed acetylsalicylic acid alone in pain relief . This suggests potential applications in managing chronic pain conditions.

-

Behavioral Pharmacology

- The drug discrimination paradigm has been employed to assess the behavioral effects of this compound in animal models. Rhesus monkeys trained to discriminate between different doses of ketamine exhibited similar responses to this compound, indicating its potential as a model for studying drug abuse and addiction mechanisms .

- Psychopharmacology

Pharmacological Properties of this compound

| Property | Value |

|---|---|

| NMDA Antagonism | Non-competitive |

| Analgesic Activity | Significant |

| Psychotomimetic Effects | Yes |

| Isomeric Forms | Dexoxadrol (D-isomer), Levoxadrol (L-isomer) |

Clinical Study Results

Case Studies

- Case Study on Pain Relief

- Behavioral Effects Evaluation

Mecanismo De Acción

El Dexoxadrol ejerce sus efectos al unirse al complejo ionóforo del receptor NMDA, bloqueando el flujo de iones calcio a través del canal del receptor . Esta inhibición de la actividad del receptor NMDA produce efectos anestésicos disociativos y alteraciones en las vías de señalización neuronal . Los objetivos moleculares involucrados incluyen el receptor NMDA y los canales iónicos asociados .

Comparación Con Compuestos Similares

El Dexoxadrol es similar a otros antagonistas del receptor NMDA, como:

Etoxadrol: Otro anestésico disociativo con propiedades farmacológicas similares.

Ketamina: Un anestésico y antidepresivo bien conocido con actividad antagonista del receptor NMDA.

El Dexoxadrol es único en sus características estructurales específicas, como el anillo de dioxolano y el anillo de piperidina con varios sustituyentes . Estos elementos estructurales contribuyen a su alta afinidad por el receptor NMDA y sus efectos farmacológicos distintos .

Actividad Biológica

Dioxadrol, a compound structurally related to phencyclidine and ketamine, is recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is chemically classified as an arylcyclohexylamine. Its structure allows it to interact with the NMDA receptor, which is critical in mediating excitatory neurotransmission in the central nervous system. This compound exhibits similar pharmacological properties to other NMDA antagonists, such as etoxadrol and dexoxadrol, producing dissociative anesthetic effects characterized by analgesia and altered sensory perception .

NMDA Receptor Antagonism

This compound's primary mechanism involves blocking the NMDA receptor ion channel. This action leads to a range of neuropharmacological effects:

- Analgesic Effects : this compound has been shown to produce significant analgesia in animal models, which may be beneficial for pain management .

- Psychotomimetic Effects : Similar to phencyclidine, this compound can induce psychotomimetic effects, including altered perception and mood changes, which have implications for understanding schizophrenia and other psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound and its analogs:

| Compound | NMDA Antagonism | Analgesic Activity | Psychotomimetic Effects |

|---|---|---|---|

| This compound | Yes | Significant | Moderate |

| Dexoxadrol | Yes | Significant | High |

| Etoxadrol | Yes | Moderate | Moderate |

| Phencyclidine | Yes | High | High |

Clinical Studies

- Analgesic Efficacy : A study demonstrated that dexoxadrol, a stereoisomer of this compound, significantly increased pain thresholds in animal models. This suggests that this compound may also possess similar analgesic properties when tested in clinical settings .

- Psychotropic Effects : Research indicates that this compound produces dose-dependent psychotropic effects in human subjects, akin to those observed with ketamine. These findings highlight its potential use in treating conditions like depression and PTSD .

Synthesis and Structural Variations

Recent studies have focused on synthesizing fluorinated analogs of this compound to enhance its NMDA receptor affinity. These modifications aim to improve the therapeutic index while minimizing side effects associated with traditional NMDA antagonists .

Future Directions in Research

The ongoing exploration of this compound's biological activity emphasizes the need for further research into its therapeutic applications. Potential areas of investigation include:

- Development of Novel Therapeutics : Leveraging this compound's NMDA antagonistic properties could lead to new treatments for chronic pain and mood disorders.

- Understanding Mechanisms : Detailed studies on how this compound alters neurotransmitter systems may provide insights into its effects on cognition and perception.

Propiedades

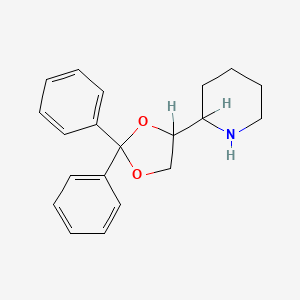

IUPAC Name |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863446 | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. | |

| Details | PMID:3253423, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1190716, Bartschat DK, Blaustein MP; J Physiol 403: 341-53 (1988) | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6495-46-1, 4741-41-7 | |

| Record name | Dioxadrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6495-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006495461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D70V7R51N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.